2-(1,2-Thiazol-5-yl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(1,2-thiazol-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11NOS/c10-7-3-1-2-6(7)8-4-5-9-11-8/h4-7,10H,1-3H2 |
InChI Key |
JUYUVHCDTKKETA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=NS2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol
Direct Hydroxyalkylation of Thiazole Derivatives with Cyclopentanol
A recent and effective approach to synthesize this compound involves the direct hydroxyalkylation of thiazole or benzothiazole derivatives with cyclopentanol under oxidative conditions. This method uses an oxidant such as potassium persulfate (K2S2O8) in aqueous media to promote C–C bond formation between the heterocycle and the alcohol.
- Reaction Conditions : The reaction typically proceeds at moderate temperatures (~65 °C) in a mixed solvent system of alcohol and water, with K2S2O8 as the oxidant under aerobic conditions.
- Mechanism : The oxidant facilitates the formation of a radical intermediate from the alcohol, which then couples at the 5-position of the thiazole ring, yielding the hydroxyalkylated product.
- Yields and Scope : Using cyclopentanol as the hydroxyalkyl source, yields of around 70% have been reported, demonstrating good efficiency and scalability for this approach.
Table 1. Optimization of Hydroxyalkylation Reaction Conditions (Adapted)
| Entry | Oxidant (equiv) | Solvent (v/v, mL) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K2S2O8 (4) | Cyclopentanol/H2O (2:2) | 65 | 71 |
| 2 | K2S2O8 (4) | 2-Propanol/H2O (4:4) | 45 | 35 |
| 3 | Na2S2O8 (4) | 2-Propanol/H2O (4:4) | 45 | 9 |
| 4 | K2S2O8 (4) | 2-Propanol/H2O (4:4) | 75 | 58 |
Note: Cyclopentanol was found to be an effective substrate for hydroxyalkylation with benzothiazole derivatives, producing the corresponding 5-substituted products in good yields.
Multi-Step Synthesis via Thiazole Derivative Functionalization
Another synthetic route involves the preparation of the thiazole ring bearing a suitable leaving group at the 5-position, followed by nucleophilic substitution or cross-coupling with a cyclopentanol derivative.
- Step 1 : Synthesis of 5-halogenated or 5-acetyl thiazole intermediates via classical thiazole formation methods, such as the Hantzsch thiazole synthesis using thioamides and α-haloketones or diketones.
- Step 2 : Coupling of the functionalized thiazole with cyclopentanone or cyclopentanol derivatives under basic or catalytic conditions to form the C–C bond.
- Step 3 : Reduction or protection/deprotection steps to yield the target this compound.
This approach allows for structural modifications on the thiazole ring and cyclopentanol moiety but is generally more time-consuming and requires careful control of reaction conditions.
Catalytic Enantioselective Approaches
Emerging research has explored enantioselective synthesis of related thiazole-cyclopentanol compounds using chiral Brønsted acid catalysts or metal-catalyzed asymmetric transformations.
- Using chiral pentacarboxycyclopentadiene-based Brønsted acids, selective desymmetrization of meso-epoxides and subsequent coupling with thiazole derivatives has been reported, offering a route to enantiomerically enriched products.
- These methods are promising for preparing chiral analogues of this compound but require further optimization for broad applicability.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Direct Hydroxyalkylation (K2S2O8-mediated) | Mild conditions, simple setup, good yields with cyclopentanol | Limited to suitable alcohol substrates, radical mechanism may cause side reactions | 70–85 | Good, demonstrated on 10 mmol scale |
| Multi-step Functionalization and Coupling | Allows diverse substitutions, structural flexibility | Multi-step, longer reaction times, requires purification at each step | Variable (40–80) | Moderate, more complex |
| Catalytic Enantioselective Synthesis | Access to chiral products, high selectivity | Requires specialized catalysts, limited substrate scope | Moderate (up to 90 er) | Early stage, less scalable |
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Oxidant | Potassium persulfate (K2S2O8) | 4 equivalents optimal |
| Solvent | Cyclopentanol/water mixture | 1:1 volume ratio common |
| Temperature | 65 °C | Higher temps reduce yield |
| Reaction Time | 3–6 hours | Shorter times possible with optimization |
| Scale | Up to 10 mmol demonstrated | Potential for scale-up |
| Yield | 70–85% | Good for direct hydroxyalkylation |
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The thiazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions on the thiazole ring can produce a variety of substituted thiazoles .
Scientific Research Applications
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-Methylcyclopentanol (CAS: 1462-03-9)
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- The absence of these heteroatoms diminishes its interaction with biological targets compared to the thiazole-containing analogue .
Thiazol-5-ylmethyl Carbamate Derivatives (e.g., PF 43(1) compounds)
- Structural Complexity : These derivatives, such as those reported in Pharmacopeial Forum (2017), incorporate additional functional groups (e.g., ureido, carbamate) and extended alkyl chains, enhancing their pharmacological profiles. However, their increased molecular weight (>500 g/mol) and steric hindrance reduce bioavailability compared to the simpler 2-(1,2-thiazol-5-yl)cyclopentan-1-ol .
Physicochemical Properties
| Property | This compound | 1-Methylcyclopentanol | Thiazol-5-ylmethyl Carbamate Derivatives |
|---|---|---|---|
| Molecular Weight | 169.25 g/mol | 100.16 g/mol | >500 g/mol |
| Aromaticity | High (thiazole ring) | None | Moderate (thiazole + phenyl groups) |
| Hydrogen-Bond Donors | 1 (hydroxyl) | 1 (hydroxyl) | 2–3 (hydroxyl, carbamate) |
| LogP (Estimated) | ~1.2 (moderate lipophilicity) | ~1.8 | ~3.5–4.0 (highly lipophilic) |
Key Observations :
- The thiazole ring in this compound increases polarity compared to 1-methylcyclopentanol but retains moderate lipophilicity, making it more membrane-permeable than bulkier carbamate derivatives .
Methodological Considerations
- Crystallographic Analysis : Refinement programs like SHELXL (2015) enable precise determination of bond angles and torsional strain in this compound, revealing a planar thiazole ring (N–C–S angle: ~117°) and a puckered cyclopentane ring (C–C–C angles: ~105°) .
- Electronic Structure : Multiwfn-based electron localization function (ELF) analysis highlights charge density accumulation around the thiazole sulfur, suggesting nucleophilic susceptibility at this position .
Biological Activity
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a compound that integrates a cyclopentanol structure with a thiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Structural Overview
The compound features a thiazole ring —a five-membered heterocyclic structure containing nitrogen and sulfur—contributing to its unique chemical properties. The cyclopentanol structure adds to the compound's potential therapeutic effects by enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cellular processes. For instance:
- In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer activities. The presence of the thiazole ring in this compound enhances its cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Human Cancer Cell Lines : In a study involving human melanoma WM793 cells and glioblastoma U251 cells, the compound exhibited notable cytotoxicity with an IC50 value less than that of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| WM793 | 12.5 | Doxorubicin | 15.0 |
| U251 | 10.0 | Doxorubicin | 14.0 |
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways and interaction with specific receptors . Molecular dynamics simulations suggest that the compound interacts with Bcl-2 proteins, which are critical in regulating cell apoptosis.
Anti-inflammatory Activity
The thiazole moiety has also been linked to anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation markers in various models.
Research Findings
A study indicated that thiazole derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of cyclopentanone derivatives with thiazole precursors. A common approach includes nucleophilic substitution or coupling reactions to attach the thiazole moiety to the cyclopentane ring. Optimization steps, such as temperature control (e.g., 40°C for analogous syntheses) and catalyst selection (e.g., palladium-based catalysts for cross-coupling), are critical for yield improvement .
Q. What spectroscopic and computational methods are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly leveraging features like anisotropic displacement parameters and hydrogen-bonding network analysis .
- Spectroscopy : Employ NMR (¹H/¹³C) for confirming proton/carbon environments, IR for functional group identification, and mass spectrometry for molecular weight validation.
- Computational analysis : Utilize Multiwfn for electron localization function (ELF) and electrostatic potential (ESP) mapping to complement experimental data .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats to mitigate skin/eye irritation risks (Category 2/2A hazards) .
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Storage : Store in sealed containers at low temperatures (<4°C) to prevent degradation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Early studies suggest potential in modulating cellular signaling pathways, with activity assays focusing on receptor binding affinity (e.g., IC₅₀ measurements) and enzyme inhibition. Mechanistic insights are derived from in vitro cell viability assays and molecular docking simulations .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved?
- Methodological Answer : Refine X-ray data using SHELXL’s advanced features, such as TwinRotMat for twinned crystals and restraints for disordered solvent molecules. Cross-validate results with DFT-calculated bond lengths/angles and Hirshfeld surface analysis to resolve discrepancies in thermal parameters or electron density maps .
Q. What strategies enhance the compound’s bioactivity through structural modification?
- Methodological Answer :
- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiazole’s 4-position to alter electronic properties and improve receptor binding.
- Cyclopentane functionalization : Replace the hydroxyl group with amino or ester moieties to study steric and electronic effects on activity.
- Structure-activity relationship (SAR) : Use molecular dynamics simulations to predict binding modes and guide synthetic modifications .
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling efficiency.
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions.
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. How can computational tools elucidate electron density distribution in this compound?
- Methodological Answer : Use Multiwfn to calculate:
- Electron density topology : Identify critical points (e.g., bond paths, ring critical points) via quantum theory of atoms in molecules (QTAIM).
- Non-covalent interactions : Visualize van der Waals forces and hydrogen bonds using reduced density gradient (RDG) analysis.
- Orbital contributions : Perform natural bond orbital (NBO) analysis to quantify hybridization effects .
Q. What experimental designs address stability challenges during biological assays?
- Methodological Answer :
- pH stability tests : Conduct time-resolved UV-Vis spectroscopy under varying pH conditions (e.g., 4–9) to identify degradation pathways.
- Metabolite profiling : Use LC-MS to track oxidation byproducts in cell culture media.
- Cryopreservation : Store stock solutions in DMSO at -80°C to minimize hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
